molecular formula C14H16ClNO6 B3285087 6-Chloro-3-indoxyl-beta-D-mannopyranoside CAS No. 796842-57-4

6-Chloro-3-indoxyl-beta-D-mannopyranoside

Cat. No.: B3285087
CAS No.: 796842-57-4
M. Wt: 329.73 g/mol
InChI Key: OQWBAXBVBGNSPW-PEBLQZBPSA-N
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Description

6-Chloro-3-indoxyl-beta-D-mannopyranoside is a chromogenic substrate used in various biochemical assays. It is a derivative of indoxyl, a compound known for its ability to form colored products upon enzymatic hydrolysis. This property makes this compound particularly useful in detecting enzyme activity, especially in the field of glycobiology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indoxyl-beta-D-mannopyranoside typically involves the reaction of 6-chloroindoxyl with a mannopyranoside derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in the synthesis include dimethylformamide (DMF) and methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Mechanism of Action

The mechanism of action of 6-Chloro-3-indoxyl-beta-D-mannopyranoside involves its hydrolysis by specific glycosidases to release 6-chloroindoxyl. The released 6-chloroindoxyl then undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity in various assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-indoxyl-beta-D-mannopyranoside is unique due to its specificity for glycosidases involved in mannose metabolism. This specificity makes it particularly useful in studying enzymes that act on mannose-containing substrates .

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13+,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWBAXBVBGNSPW-PEBLQZBPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-indoxyl-beta-D-mannopyranoside
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Reactant of Route 6
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